5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Overview
Description
1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of Substituents: The bromine atom and the tetrahydro-2H-pyran-2-yl group can be introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole, 5-bromo-7-methyl-1H-indazole: Similar structure but lacks the tetrahydro-2H-pyran-2-yl group.
1H-Indazole, 5-bromo-7-methyl-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of the tetrahydro-2H-pyran-2-yl group.
Uniqueness
The presence of the tetrahydro-2H-pyran-2-yl group in 1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- adds to its chemical diversity and potential for unique biological activities. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C13H15BrN2O |
---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H15BrN2O/c1-9-6-11(14)7-10-8-15-16(13(9)10)12-4-2-3-5-17-12/h6-8,12H,2-5H2,1H3 |
InChI Key |
AZFILEFTQGKBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(N=C2)C3CCCCO3)Br |
Origin of Product |
United States |
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